molecular formula C27H26N2O4 B2429991 Fmoc-Ala[3-(1-THQ)]-OH CAS No. 2389078-97-9

Fmoc-Ala[3-(1-THQ)]-OH

Cat. No.: B2429991
CAS No.: 2389078-97-9
M. Wt: 442.515
InChI Key: UJOIDAZSTFNCQY-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Ala[3-(1-THQ)]-OH is a derivative of Fmoc-L-alanine, a versatile reagent used in Fmoc solid-phase peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .


Molecular Structure Analysis

The molecular structure of this compound consists of two molecules of L-alanine linked together through a peptide bond, with a protecting group (Fmoc) attached to the N-terminal amino acid .


Chemical Reactions Analysis

This compound, like Fmoc-L-alanine, is a versatile reagent used in Fmoc solid-phase peptide synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly stated in the search results .

Scientific Research Applications

Merrifield Peptide Synthesis

The Merrifield peptide synthesis involves the stepwise solid-phase synthesis of peptides, where Fmoc serves as the N-α-protecting group. The use of Fmoc allows for the quantitative monitoring of deprotection processes and influences the secondary structure of peptides, supporting mainly a β-sheet conformation. This methodology provides insights into the structural implications of Fmoc-protected peptides during synthesis (Larsen et al., 1993).

Self-Assembly and Gelation

Fmoc-conjugated peptides, including those involving alanine, can self-assemble into nanostructures and form gels, a property explored for the development of soft biomaterials. Notably, Fmoc-Ala-Lac sequences demonstrate this self-assembly despite lacking the ability for β-sheet-like hydrogen bonding, highlighting a new understanding of peptide self-assembly mechanisms (Eckes et al., 2014).

High-Performance Liquid Chromatography (HPLC)

Fmoc-protected amino acids are utilized in HPLC methods for protein identification, offering enhanced resolution and reproducibility. This application underscores the role of Fmoc in facilitating the analysis of protein hydrolysates and biological samples (Ou et al., 1996).

Functional Materials Fabrication

Fmoc-modified amino acids and short peptides exhibit significant self-assembly features, making them ideal for the fabrication of functional materials. Their applications span across cell cultivation, optical properties, drug delivery, and catalytic activities, demonstrating the versatility of Fmoc-protected building blocks in materials science (Tao et al., 2016).

Antibacterial Composite Materials

The intrinsic antibacterial capabilities of Fmoc-decorated self-assembling building blocks are harnessed to develop enhanced composite materials for biomedical applications. These materials, incorporating Fmoc-peptides, offer promising routes for the design of novel antibacterial and anti-inflammatory treatments (Schnaider et al., 2019).

Safety and Hazards

The safety and hazards associated with Fmoc-Ala[3-(1-THQ)]-OH are not explicitly stated in the search results .

Future Directions

The future directions of Fmoc-Ala[3-(1-THQ)]-OH are not explicitly stated in the search results .

Mechanism of Action

Target of Action

Fmoc-Ala[3-(1-THQ)]-OH is a derivative of the amino acid alanine . The primary targets of this compound are the proteins and peptides that it helps to synthesize . These targets play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.

Mode of Action

The compound operates by protecting the amine group during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) group in this compound serves as a temporary protector during the synthesis process . This protection allows for the controlled addition of amino acids to a growing peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed, allowing the peptide to fold into its functional conformation .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It contributes to the formation of peptide bonds, which link amino acids together to form proteins . The resulting proteins can then participate in a variety of biochemical pathways, depending on their specific functions.

Pharmacokinetics

The pharmacokinetic properties of this compound are largely dependent on the context of its use. As a reagent in peptide synthesis, its absorption, distribution, metabolism, and excretion (ADME) would be controlled within the synthetic process . The bioavailability of the compound would also be determined by the efficiency of the synthesis process and the subsequent processing and purification steps.

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides . These peptides can range from small dipeptides to large proteins, depending on the specifics of the synthesis process . The resulting peptides can have a wide range of effects at the molecular and cellular levels, depending on their specific sequences and structures.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the solvent used can control the self-assembly of Fmoc protected aliphatic single amino acids . Additionally, factors such as temperature, pH, and ion concentrations can affect the efficiency of peptide synthesis . Therefore, careful control of these environmental parameters is crucial for optimizing the action, efficacy, and stability of this compound.

Properties

IUPAC Name

(2S)-3-(3,4-dihydro-2H-quinolin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)24(16-29-15-7-9-18-8-1-6-14-25(18)29)28-27(32)33-17-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h1-6,8,10-14,23-24H,7,9,15-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOIDAZSTFNCQY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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